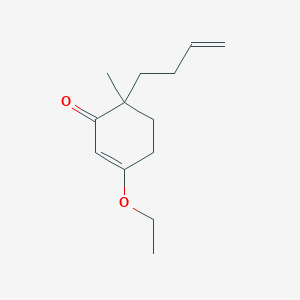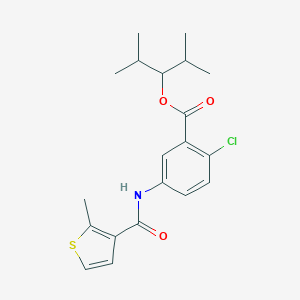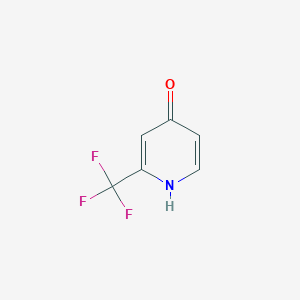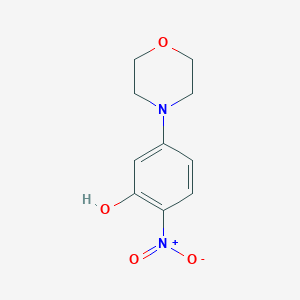
5-Morpholino-2-nitrophenol
Übersicht
Beschreibung
5-Morpholino-2-nitrophenol, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a yellow crystalline powder that is soluble in water and organic solvents. MNPN has been used in various fields of research, including biochemistry, pharmacology, and environmental science.
Wissenschaftliche Forschungsanwendungen
Antibakterielles Verbundsystem
5-Morpholino-2-nitrophenol kann zur Herstellung von antibakteriellen Verbundsystemen verwendet werden. Ein multiresponsives Mikrogelsystem wurde unter Verwendung eines wasserlöslichen Monomers hergestellt, das auf pH-Wert, Temperatur und Salzkonzentration ansprach . Die Morpholinogruppen der Monomerrückstände von Mikrogelsystemen waren in der Lage, unter sauren Bedingungen eine Komplexierung mit metallhaltigen Anionen wie AuCl4− zu bilden . Dieses System zeigte antibakterielle Eigenschaften gegen mehrere grampositive und gramnegative Bakterien .
Katalysatorsystem
Das oben erwähnte Mikrogelsystem wurde auch als Nanoreaktor für ein Katalysatorsystem untersucht. Es stellte sich heraus, dass es sehr effektiv bei der Reduktion von 4-Nitrophenol-Modellreaktionen in wässrigen Medien ist .
3. Medikamententräger oder Medikamentenabgabesystem Das Mikrogelsystem kann auch als Wirt für die Produktion von Metallnanopartikeln, als Medikamententräger oder als Medikamentenabgabesystem verwendet werden . Dies könnte möglicherweise eine gezielte Abgabe von Medikamenten ermöglichen, wodurch deren Wirksamkeit verbessert und Nebenwirkungen reduziert werden.
Synthese anderer Verbindungen
this compound kann zur Synthese anderer Verbindungen verwendet werden. Es wurde beispielsweise in einer Reaktion mit 5-Fluor-2-nitrophenol in Acetonitril unter Argonatmosphäre verwendet und zwei Stunden lang unter Rückfluss erhitzt .
Forschung und Entwicklung
Als chemische Verbindung kann this compound in verschiedenen Forschungs- und Entwicklungsanwendungen verwendet werden. Es kann verwendet werden, um seine Eigenschaften, Reaktionen mit anderen Verbindungen und potenzielle Verwendungen zu untersuchen .
Industrielle Fertigung
In der industriellen Fertigung kann this compound bei der Herstellung anderer Chemikalien oder Produkte verwendet werden. Seine Eigenschaften können genutzt werden, um Produkte mit bestimmten Eigenschaften herzustellen .
Wirkmechanismus
Target of Action
The primary targets of 5-Morpholino-2-nitrophenol are likely to be specific RNA sequences. Morpholino oligomers, which include this compound, are known to bind to RNA by base pairing and change gene expression . They have been used widely in the zebrafish community to transiently knock down the function of target genes .
Mode of Action
This compound interacts with its targets by base pairing with the RNA sequence. This interaction can block translation or interfere with precursor mRNA splicing . The 5′-monophosphate group plays an important role in strand selection during gene silencing mediated by small-interfering RNA . Blocking of 5′ phosphorylation of the sense strand by introducing a 5′-morpholino modification improves antisense strand selection and RNAi activity .
Biochemical Pathways
Morpholino oligomers are known to affect gene expression by interacting with rna . This interaction can lead to changes in various biochemical pathways depending on the specific genes targeted.
Pharmacokinetics
It is known that the hydrophilicity and sequence characteristics of antisense oligonucleotides (asos), which include morpholinos, can affect their protein binding . ASOs with low protein binding also have low cellular uptake capacity and high renal clearance .
Result of Action
The result of this compound’s action is a change in gene expression. By binding to specific RNA sequences, it can block translation or interfere with precursor mRNA splicing . This can lead to changes in the production of proteins encoded by the targeted genes.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-morpholin-4-yl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-10-7-8(1-2-9(10)12(14)15)11-3-5-16-6-4-11/h1-2,7,13H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIIDARBNMZFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384066 | |
| Record name | 5-morpholino-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728537 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-19-0 | |
| Record name | 5-morpholino-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
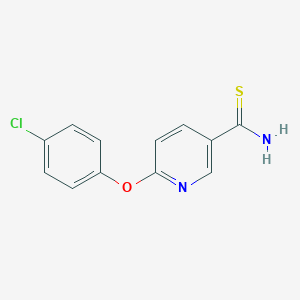
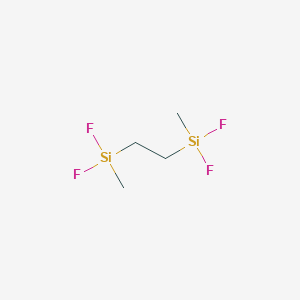
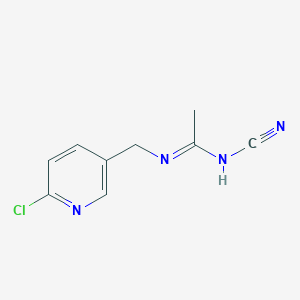
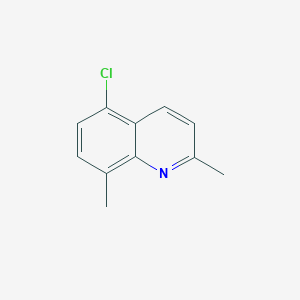
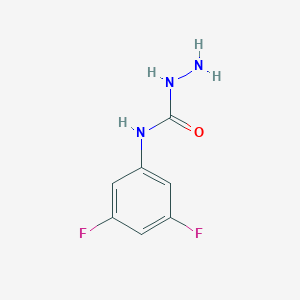

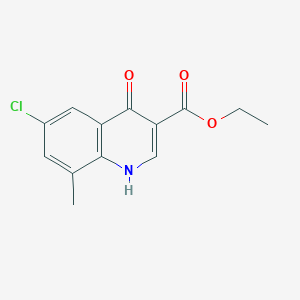
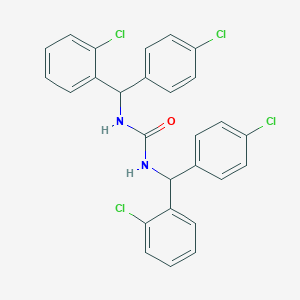
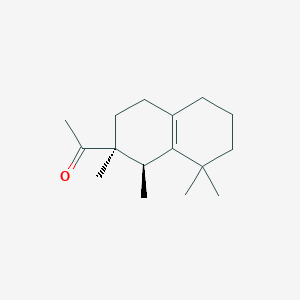
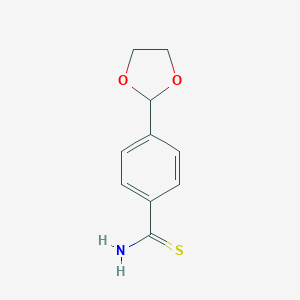
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
